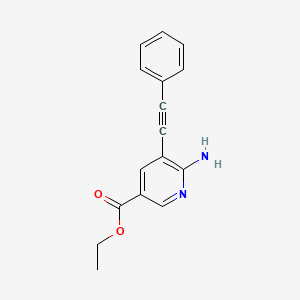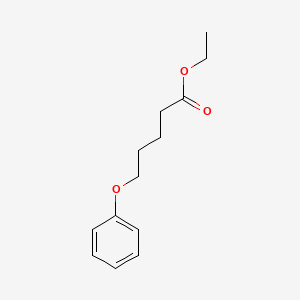
5-Phenoxypentanoic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenoxypentanoic acid ethyl ester is an organic compound with the molecular formula C13H18O3. It is an ester formed from 5-phenoxypentanoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
5-Phenoxypentanoic acid ethyl ester can be synthesized through the esterification of 5-phenoxypentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
5-phenoxypentanoic acid+ethanolH2SO4Ethyl 5-phenoxypentanoate+water
Industrial Production Methods
In an industrial setting, the production of ethyl 5-phenoxypentanoate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
化学反应分析
Types of Reactions
5-Phenoxypentanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, ethyl 5-phenoxypentanoate can be hydrolyzed back to 5-phenoxypentanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 5-phenoxypentanoic acid and ethanol.
Reduction: 5-phenoxypentanol.
Substitution: Various substituted phenoxypentanoates depending on the nucleophile used.
科学研究应用
5-Phenoxypentanoic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of ethyl 5-phenoxypentanoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize.
相似化合物的比较
5-Phenoxypentanoic acid ethyl ester can be compared to other esters such as ethyl acetate and ethyl benzoate. While all these compounds are esters, ethyl 5-phenoxypentanoate is unique due to the presence of the phenoxy group, which imparts different chemical properties and reactivity.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories.
Ethyl benzoate: Used in flavorings and fragrances.
This compound stands out due to its specific structure, making it valuable in specialized applications in organic synthesis and pharmaceuticals.
属性
CAS 编号 |
69687-95-2 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
ethyl 5-phenoxypentanoate |
InChI |
InChI=1S/C13H18O3/c1-2-15-13(14)10-6-7-11-16-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
InChI 键 |
DNCNZDFEQZJZEN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCCOC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
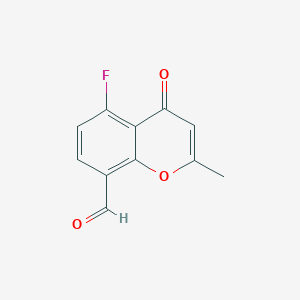
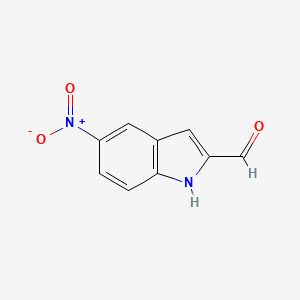

![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpent-4-enoic acid](/img/structure/B8699118.png)
![4-[(1-Acetylpiperidin-4-yl)methyl]benzene-1-sulfonyl chloride](/img/structure/B8699136.png)
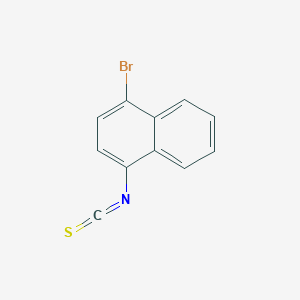
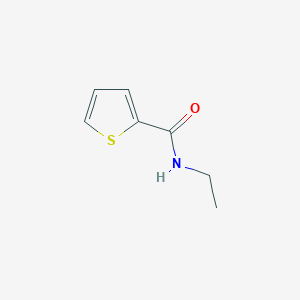
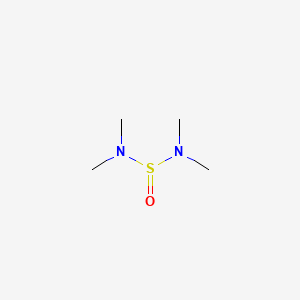
![[[2-(Acetylamino)-5-thiazolyl]thio]acetic acid](/img/structure/B8699169.png)
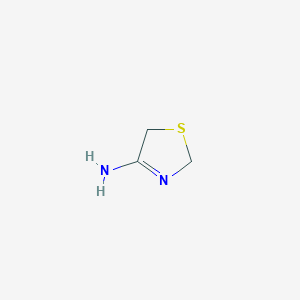
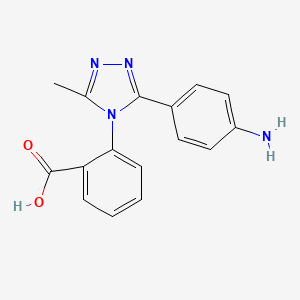
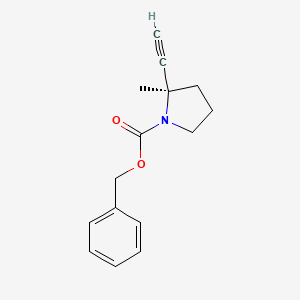
![6,6-Dimethyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B8699202.png)
